molecular formula C11H13N3O B14386147 6-(3,4-Dimethylphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one CAS No. 87428-15-7

6-(3,4-Dimethylphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B14386147
CAS No.: 87428-15-7
M. Wt: 203.24 g/mol
InChI Key: NNWYKCCWWXDNGX-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the reaction of 3,4-dimethylaniline with cyanogen bromide, followed by cyclization. The reaction conditions often require the use of a solvent such as ethanol or acetonitrile, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often requiring catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazines with different functional groups.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Another heterocyclic compound with similar structural features.

    7-Nitroindazole: A compound with a different ring structure but similar nitrogen-containing heterocycle.

Uniqueness

6-(3,4-Dimethylphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its specific triazine ring structure and the presence of the 3,4-dimethylphenyl group

Properties

CAS No.

87428-15-7

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-4,5-dihydro-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H13N3O/c1-7-3-4-9(5-8(7)2)10-6-12-11(15)14-13-10/h3-5H,6H2,1-2H3,(H2,12,14,15)

InChI Key

NNWYKCCWWXDNGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)NC2)C

Origin of Product

United States

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